molecular formula C10H10ClN3 B13091156 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine

Cat. No.: B13091156
M. Wt: 207.66 g/mol
InChI Key: BGGNSPKONXZQHW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit FGFRs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting FGFRs. Upon binding to these receptors, it prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: A core structure shared with the compound, but without the chloro and cyclopropyl groups.

    4-Chloro-1H-pyrrolo[2,3-B]pyridine: Similar but lacks the cyclopropyl group.

    N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine: Similar but lacks the chloro group

Uniqueness

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine is unique due to its specific combination of substituents, which confer distinct biological activity and selectivity for FGFR inhibition. This makes it a valuable compound for targeted cancer therapies .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C10H10ClN3/c11-8-5-9(13-6-1-2-6)14-10-7(8)3-4-12-10/h3-6H,1-2H2,(H2,12,13,14)

InChI Key

BGGNSPKONXZQHW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC3=C(C=CN3)C(=C2)Cl

Origin of Product

United States

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